molecular formula C9H17NO2 B1276544 1-Isopropylpiperidine-4-carboxylic acid CAS No. 280771-97-3

1-Isopropylpiperidine-4-carboxylic acid

Cat. No. B1276544
Key on ui cas rn: 280771-97-3
M. Wt: 171.24 g/mol
InChI Key: QDOQCOOUTPQMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515004B1

Procedure details

Ethyl 1-(1-methylethyl)-4-piperidine carboxylate (3.6 g, 18 mmol, 1 eq) was combined with barium hydroxide octahydrate (10.4 g, 33 mmol, 1.8 eq) in a mixture of 70 mL of water with 44 mL of ethanol. The mixture was heated at 60° C. for 1.3 h. The reaction mixture was concentrated in vacuo and diluted with 70 mL of water. Ammonium carbonate (6.9 g, 87 mmol, 4.8 eq) was added portionwise and the reaction mixture was stirred at rt overnight. The mixture was filtered through diatomaceous earth, concentrated, and lyophilized to provide 3.1 g (100%) of 1-(1-methylethyl)-4-piperidine carboxylic acid as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=[O:11])[CH2:6][CH2:5]1)[CH3:3].O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].C(O)C.C(=O)([O-])[O-].[NH4+].[NH4+]>O>[CH3:3][CH:2]([N:4]1[CH2:5][CH2:6][CH:7]([C:10]([OH:12])=[O:11])[CH2:8][CH2:9]1)[CH3:1] |f:1.2.3.4.5.6.7.8.9.10.11,13.14.15|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC(C)N1CCC(CC1)C(=O)OCC
Name
Quantity
10.4 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
44 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with 70 mL of water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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